molecular formula C6H8ClN3O2 B1530331 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole CAS No. 13551-74-1

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B1530331
CAS No.: 13551-74-1
M. Wt: 189.6 g/mol
InChI Key: JUEYFGYMSCITJF-UHFFFAOYSA-N
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Description

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at position 5, an ethyl group at position 1, a methyl group at position 3, and a nitro group at position 4. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Chemical Reactions Analysis

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole include:

    5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the ethyl group at position 1.

    1-ethyl-3-methyl-4-nitro-1H-pyrazole: Lacks the chlorine atom at position 5.

    5-chloro-1-ethyl-3-methyl-1H-pyrazole: Lacks the nitro group at position 4.

These compounds share similar structural features but differ in their specific substituents, which can significantly influence their chemical properties and applications.

Properties

IUPAC Name

5-chloro-1-ethyl-3-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEYFGYMSCITJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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